molecular formula C21H19NO7 B5199838 (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

Cat. No.: B5199838
M. Wt: 397.4 g/mol
InChI Key: HUWZVXLMQRDIAM-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one: is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one typically involves multi-step organic reactions. The starting materials often include 4,5-dimethoxy-2-nitrobenzaldehyde and 4-ethoxyphenylacetic acid. The key steps in the synthesis may involve condensation reactions, cyclization, and functional group modifications under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine: Potential medicinal applications include the development of new drugs. The compound’s structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for target proteins.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: What sets (3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one apart is its combination of functional groups and the furan ring, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential in scientific research and industrial applications highlight its versatility and importance.

Properties

IUPAC Name

(3Z)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO7/c1-4-28-16-7-5-13(6-8-16)18-11-15(21(23)29-18)9-14-10-19(26-2)20(27-3)12-17(14)22(24)25/h5-12H,4H2,1-3H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZVXLMQRDIAM-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=C(C=C3[N+](=O)[O-])OC)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.